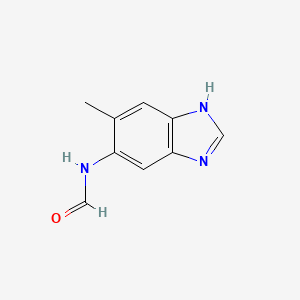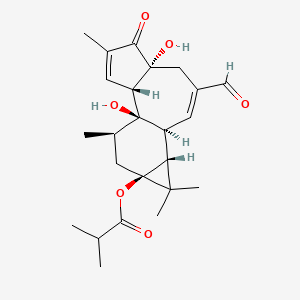
索米诺
描述
Sominone is a bioactive compound derived from the roots of Withania somnifera, commonly known as Ashwagandha. It is an aglycone of withanoside IV and has been identified as an active metabolite with significant neuroprotective properties. Sominone has garnered attention for its potential in enhancing memory and cognitive functions, making it a promising candidate for treating neurodegenerative diseases.
科学研究应用
Sominone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in enhancing neurite outgrowth and synapse formation.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Explored for its use in developing natural pesticides and other agrochemicals.
作用机制
Target of Action
Sominone primarily targets the RET (receptor tyrosine kinase of glial cell line-derived neurotrophic factor) in neurons . RET is a receptor for the glial cell line-derived neurotrophic factor (GDNF) and plays a crucial role in the survival and differentiation of certain types of neurons .
Mode of Action
Sominone interacts with its target, the RET receptor, by increasing its phosphorylation . The activation of RET by Sominone leads to the outgrowth of axons and dendrites .
Biochemical Pathways
The biochemical pathways affected by Sominone are primarily related to neuronal regeneration . The activation of the RET pathway by Sominone reinforces the morphological plasticity of neurons . This suggests that Sominone may enhance the reconstruction of neuronal connections .
Result of Action
The activation of the RET pathway by Sominone leads to enhanced memory and increased densities of axons and dendrites in the hippocampus . This suggests that Sominone could reinforce the morphological plasticity of neurons and thus enhance memory .
准备方法
Synthetic Routes and Reaction Conditions: Sominone is typically synthesized through the hydrolysis of withanoside IV, which is extracted from the roots of Withania somnifera. The hydrolysis process involves the use of acidic or enzymatic conditions to cleave the glycosidic bond, yielding sominone as the aglycone product .
Industrial Production Methods: Industrial production of sominone involves large-scale extraction of withanoside IV from Withania somnifera roots, followed by hydrolysis under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to isolate sominone from other by-products .
化学反应分析
Types of Reactions: Sominone undergoes various chemical reactions, including:
Oxidation: Sominone can be oxidized to form withaferin A, a compound with enhanced pharmacological properties.
Reduction: Reduction of sominone can yield dihydrosominone, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under catalyzed conditions.
Major Products:
Withaferin A: Formed through oxidation.
Dihydrosominone: Formed through reduction.
Various derivatives: Formed through substitution reactions.
相似化合物的比较
Sominone is unique in its ability to activate the RET receptor independently of glial cell line-derived neurotrophic factor (GDNF). Similar compounds include:
Withaferin A: Another withanolide with potent anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective effects and ability to promote neurite outgrowth.
Withanoside IV: The glycoside precursor of sominone, with similar but less potent effects.
Sominone stands out due to its specific activation of the RET pathway and its potential for treating neurodegenerative diseases.
属性
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIHVSEGVWNCF-RMDUJBCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135423 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98569-64-3 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98569-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)



